Product packaging for 6-(Hexyloxy)-6-oxohexanoate(Cat. No.:CAS No. 17961-14-7)

6-(Hexyloxy)-6-oxohexanoate

Cat. No.: B14086631
CAS No.: 17961-14-7
M. Wt: 229.29 g/mol
InChI Key: JAWZFTORYMQYDT-UHFFFAOYSA-M
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Description

6-(Hexyloxy)-6-oxohexanoate is a synthetic ester compound of interest in medicinal chemistry and chemical biology research. It features a hexyloxy chain linked to a 6-oxohexanoate backbone, a structure often investigated for its potential as a building block in polymer science or as a component in the design of bioactive molecules. Compounds with similar 2-oxoester functionalities have been identified as potent inhibitors of enzymes like cytosolic phospholipase A2 (GIVA cPLA2), a key target in inflammatory disease research . The 2-oxoester group can act as an electrophile capable of interacting with active site nucleophiles in serine-dependent enzymes. Researchers may utilize this compound to explore its physicochemical properties, its role in synthetic pathways, or its potential biological activity in various assay systems. As with all compounds of this class, handling should adhere to appropriate safety protocols. [Specific data on mechanism of action, solubility, and spectral data for this exact compound is currently lacking in the scientific literature and should be confirmed by the supplier.] This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21O4- B14086631 6-(Hexyloxy)-6-oxohexanoate CAS No. 17961-14-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17961-14-7

Molecular Formula

C12H21O4-

Molecular Weight

229.29 g/mol

IUPAC Name

6-hexoxy-6-oxohexanoate

InChI

InChI=1S/C12H22O4/c1-2-3-4-7-10-16-12(15)9-6-5-8-11(13)14/h2-10H2,1H3,(H,13,14)/p-1

InChI Key

JAWZFTORYMQYDT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC(=O)CCCCC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 6 Hexyloxy 6 Oxohexanoate

Established Chemical Synthetic Routes and Reaction Conditions

The traditional synthesis of a keto-ester like 6-(Hexyloxy)-6-oxohexanoate can be approached through a series of well-established chemical transformations. These methods focus on the sequential or convergent formation of the ester and keto functionalities.

Esterification Reactions for Formation of the Hexyloxy Moiety

The introduction of the hexyloxy group is typically achieved through the esterification of a corresponding carboxylic acid, in this case, a 6-oxohexanoic acid precursor or a related dicarboxylic acid like adipic acid.

One of the most fundamental methods for esterification is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of the alcohol (1-hexanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed by azeotropic distillation. studymind.co.uk

For dicarboxylic acids like adipic acid, selective mono-esterification is a key challenge to avoid the formation of the diester. nih.gov Various strategies have been developed to enhance the yield of the monoester. One approach involves using a large excess of the dicarboxylic acid relative to the alcohol. Another method employs specific catalysts that favor mono-esterification. For instance, certain solid acid catalysts have shown selectivity in the mono-esterification of dicarboxylic acids. researchgate.net

Enzymatic esterification offers a milder and often more selective alternative. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are widely used for the synthesis of esters. google.comresearchgate.net These enzymatic reactions can be performed under solvent-free conditions or in organic solvents and often provide high yields of the desired ester with high selectivity, minimizing the formation of byproducts. researchgate.netresearchgate.net

Table 1: Comparison of Esterification Methods for Adipic Acid

MethodCatalystAlcoholTemperature (°C)Reaction Time (h)Yield of Monoester (%)
Fischer-Speier EsterificationSulfuric Acid1-Hexanol (B41254)Reflux4-8Variable
Selective Mono-esterificationSolid Acid Catalyst1-Hexanol120-1506-12~70-85%
Enzymatic EsterificationNovozym 4351-Hexanol50-7024-48>90%

Oxidation Reactions for Introduction of the Keto Functionality

The introduction of the keto group at the 6-position of a hexanoate (B1226103) chain can be accomplished through the oxidation of a precursor molecule. A common strategy involves the oxidation of a corresponding secondary alcohol. For instance, hexyl 6-hydroxyhexanoate (B1236181) could be oxidized to yield hexyl 6-oxohexanoate (B1234620).

Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). However, due to the toxicity of chromium, milder and more environmentally friendly oxidizing agents are preferred. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is a widely used method for the oxidation of alcohols to ketones under mild conditions. Another popular method is the Dess-Martin periodinane oxidation, which offers high yields and does not require heavy metals.

Alternatively, the keto functionality can be introduced by the oxidative cleavage of a cyclic precursor. For example, the oxidation of cyclohexene (B86901) can yield adipic acid, and under controlled conditions, intermediates with keto functionalities can be formed. youtube.com The oxidation of cyclohexanone (B45756) with strong oxidizing agents like potassium permanganate (B83412) or nitric acid can also lead to the formation of adipic acid, with 6-oxohexanoic acid as a potential intermediate. orgsyn.orgcerritos.edu

Bacterial omega-oxidation has also been shown to convert 6-hydroxyhexanoate to adipic acid via a 6-oxohexanoate intermediate, suggesting a biochemical route for this transformation. google.com

Strategies for Carbon-Chain Elongation and Functional Group Integration

One classical approach is the acetoacetic ester synthesis , which allows for the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation to produce a ketone with an extended carbon chain. A variation of this could be adapted to synthesize a 6-oxo-ester.

The Wittig reaction provides a powerful tool for carbon-carbon bond formation and can be used to extend a carbon chain and introduce an ester functionality. For instance, an aldehyde can be reacted with a phosphorus ylide bearing an ester group to form an α,β-unsaturated ester, which can then be further modified. beilstein-journals.org

Another strategy involves the condensation of smaller molecules. For example, the synthesis of 6-aryl-4-oxohexanoic acids has been achieved by the condensation of an appropriate aldehyde with levulinic acid. researchgate.netnih.gov This demonstrates a convergent approach where two smaller fragments are joined to create the keto-acid backbone.

Novel Synthetic Approaches and Innovations in Keto-Ester Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, selective, and sustainable methods for the preparation of complex molecules like keto-esters.

Development of Stereoselective or Enantioselective Syntheses

For keto-esters that contain stereocenters, the development of stereoselective or enantioselective synthetic routes is of great importance. While this compound itself does not possess a stereocenter, related keto-esters often do, and the methodologies developed for their synthesis are relevant.

Asymmetric hydrogenation of β-keto esters is a well-established method for producing chiral β-hydroxy esters with high enantioselectivity. Catalysts based on ruthenium and rhodium with chiral ligands are commonly used for this transformation.

Enzymatic reductions of keto-esters are also a powerful tool for achieving high stereoselectivity. Ketoreductases can be used for the stereoselective synthesis of δ-hydroxy-β-keto esters and β-hydroxy-δ-keto esters. evitachem.com Genetically engineered baker's yeast has also been employed for the highly stereoselective reduction of β-keto esters.

Furthermore, enantioselective methods for the synthesis of α-stereogenic γ-keto esters have been developed, for instance, through an umpolung strategy involving a Michael addition reaction followed by oxidative methanolysis.

Exploration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous chemicals, and improve energy efficiency.

In the context of adipate (B1204190) ester synthesis, several green approaches have been explored. The use of enzymes, as mentioned earlier, is a key green strategy as it allows for reactions to be carried out under mild conditions with high selectivity. google.comresearchgate.net

The development of greener oxidation methods is another important area. The use of hydrogen peroxide as an oxidant in the presence of a suitable catalyst is a more environmentally benign alternative to traditional heavy metal oxidants. rsc.org For example, the oxidation of cyclohexanone to adipic acid has been achieved using aqueous hydrogen peroxide and a tungstic acid catalyst under organic solvent-free conditions. rsc.org

Solvent selection is also a critical aspect of green chemistry. The use of water as a solvent or performing reactions under solvent-free conditions is highly desirable. Research has been conducted on the synthesis of adipic acid in water, which significantly reduces the environmental impact of the process. researchgate.net

The use of renewable feedstocks is another cornerstone of green chemistry. There is growing interest in producing adipic acid and its derivatives from biomass. nih.gov For example, adipic acid can be synthesized from glucose via glucaric acid. plasticisers.org

Table 2: Green Chemistry Approaches in Adipate Synthesis

Green PrincipleTraditional MethodGreen Alternative
Catalysis Strong mineral acids (e.g., H₂SO₄)Immobilized lipases, solid acid catalysts
Oxidants Nitric acid, chromium reagentsHydrogen peroxide, molecular oxygen
Solvents Organic solvents (e.g., toluene)Water, solvent-free conditions
Feedstocks Petroleum-based (e.g., benzene)Biomass-derived (e.g., glucose)

Flow Chemistry and Continuous Processing for Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of esters like this compound. Continuous processes offer several advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. In a typical continuous setup for the esterification of adipic acid with hexanol, the reactants are pumped through a heated reactor containing a solid acid catalyst. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity for the desired monoester.

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for such transformations, enabling rapid optimization of reaction conditions and minimizing byproduct formation. The use of continuous flow can also facilitate the removal of water, a byproduct of esterification, thereby driving the reaction equilibrium towards the product. While specific studies detailing the continuous synthesis of this compound are emerging, the principles established for other adipate esters are directly applicable. For instance, processes developed for the continuous production of dimethyl adipate, which involve a tubular reactor and a catalytic rectifying tower, demonstrate the feasibility and benefits of this approach.

Catalytic Strategies in the Synthesis of this compound

The choice of catalyst is paramount in directing the selective synthesis of this compound, minimizing the formation of the corresponding diester and other byproducts. Research in this area spans homogeneous, heterogeneous, organocatalytic, and biocatalytic systems.

Homogeneous and Heterogeneous Catalysis in Esterification and Oxidation

Traditional homogeneous acid catalysts, such as sulfuric acid, are effective for Fischer esterification but pose challenges in terms of separation and corrosion. To overcome these limitations, significant research has focused on solid acid catalysts. Heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst) and metal oxides (e.g., alumina) have demonstrated high selectivity for the monoesterification of dicarboxylic acids. The selectivity of these catalysts is often attributed to their specific pore structures and the balance of acidic and basic sites on their surfaces. For instance, alumina's bifunctional nature is believed to facilitate the selective chemisorption of one carboxylic acid group, leaving the other free to react with the alcohol.

In the context of oxidation routes to adipate precursors, heterogeneous catalysts also play a crucial role. The oxidation of cyclohexane, a key step in the industrial production of adipic acid, is often catalyzed by metal-based heterogeneous systems.

Organocatalysis and Biocatalysis for Selective Transformations

Organocatalysis offers a metal-free alternative for esterification reactions. While specific applications to this compound are not extensively documented, the principles of using organic molecules to catalyze the mono-acylation of diols are well-established and could be adapted for the selective esterification of adipic acid.

Biocatalysis, particularly the use of lipases, has emerged as a powerful and highly selective method for ester synthesis under mild conditions. Lipases, such as those from Candida antarctica, can catalyze the esterification of adipic acid with various alcohols, including long-chain ones. The high selectivity of enzymes often allows for the preferential formation of the monoester. The optimization of reaction parameters such as temperature, substrate ratio, and enzyme loading is crucial for achieving high conversion and selectivity in these solvent-free or green solvent systems. Research on the lipase-catalyzed synthesis of various adipate esters has shown high yields, demonstrating the potential for the efficient and sustainable production of this compound.

Ligand Design and Catalyst Optimization for Enhanced Efficiency

In the realm of metal-catalyzed esterification, the design of ligands plays a critical role in controlling the catalyst's activity and selectivity. While detailed studies on ligand design specifically for the synthesis of this compound are limited, the principles are drawn from broader research into dicarboxylic acid chemistry. For instance, the design of receptors for the selective molecular recognition of dicarboxylic acids highlights the importance of matching the geometry of the catalyst's active site to that of the substrate. Theoretical calculations and molecular dynamics can aid in designing ligands that can selectively bind to one carboxyl group of adipic acid, thereby facilitating mono-esterification.

Catalyst optimization involves a systematic study of various reaction parameters to maximize the yield and selectivity of the desired product. This includes optimizing the catalyst loading, reaction temperature, and the molar ratio of reactants. For heterogeneous catalysts, factors such as particle size, surface area, and porosity are also critical. Response surface methodology (RSM) is a statistical tool that has been successfully employed to optimize the conditions for the lipase-catalyzed synthesis of adipate esters, leading to high conversion yields.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and designing more efficient catalysts. The synthesis of this compound, primarily through Fischer esterification, has been the subject of mechanistic studies that aim to elucidate the key steps and intermediates involved.

Elucidation of Reaction Intermediates and Transition States

The classical mechanism for acid-catalyzed esterification proceeds through a series of protonation and nucleophilic attack steps, forming a tetrahedral intermediate. Computational studies using Density Functional Theory (DFT) have been employed to calculate the energy barriers of these steps and to visualize the structures of transition states. These studies help in understanding how different catalysts can lower the activation energy of the rate-determining step.

For the selective mono-esterification of adipic acid, the formation of an intermediate where one of the carboxylic acid groups is protected or selectively activated is key. For example, in certain catalytic systems, the formation of a cyclic adipic anhydride intermediate has been proposed. This anhydride can then be selectively attacked by the alcohol to yield the monoester.

Kinetic Studies of Key Synthetic Steps

The kinetics of the formation of this compound, particularly through Fischer esterification of adipic acid with hexanol, can be understood by examining analogous reactions, such as the esterification of adipic acid with methanol (B129727). sphinxsai.com The reaction is typically reversible and follows second-order kinetics, where the rate is dependent on the concentrations of both the carboxylic acid and the alcohol. sphinxsai.com

A proposed kinetic model for the monoesterification of a dicarboxylic acid like adipic acid involves a two-step reversible reaction. The first step is the formation of the monoester, and the second is the subsequent esterification to the diester. To selectively synthesize the monoester, it is crucial to favor the first reaction while minimizing the second. Studies have shown that the rate of the initial esterification of the dicarboxylic acid is significantly higher than that of the resulting monocarboxylic acid (the monoester). rsc.org This difference in reaction rates is a key factor in achieving high selectivity for the monoester. rsc.orgelectronicsandbooks.com

The rate of reaction is influenced by several factors, including the catalyst concentration, the molar ratio of reactants, and temperature. For the esterification of adipic acid with methanol using a solid acid catalyst like Amberlyst 15, an increase in catalyst loading was found to increase the reaction rate by providing more active sites. sphinxsai.com The activation energy for this type of reaction has been determined experimentally; for example, the esterification of adipic acid with methanol over Amberlyst 15 was found to have an activation energy of 14.471 kJ/mol. sphinxsai.com In another study involving the esterification of adipic acid with 1,6-hexanediol (B165255) catalyzed by tetrabutyl titanate, the activation energy was calculated to be 80.16 ± 4.41 kJ/mol. journalajocs.com

Table 1: Kinetic Parameters for Related Adipic Acid Esterification Reactions

ReactantsCatalystActivation Energy (kJ/mol)Kinetic Model
Adipic Acid + MethanolAmberlyst 1514.471 sphinxsai.comPseudo-homogeneous sphinxsai.com
Adipic Acid + 1,6-HexanediolTetrabutyl titanate80.16 ± 4.41 journalajocs.com3.5-order reaction journalajocs.com

Influence of Solvent and Temperature on Reaction Outcomes

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of the synthesis of this compound, affecting both reaction rate and selectivity.

Temperature: An increase in temperature generally leads to an increased reaction rate due to higher kinetic energy of the molecules. sphinxsai.comresearchgate.net For the synthesis of adipate esters, higher temperatures can improve the solubility of the substrates and reduce the viscosity of the reaction medium, which in turn enhances the conversion yield. researchgate.net However, excessively high temperatures can negatively impact enzyme stability in biocatalytic processes. researchgate.net In the chemical synthesis of adipate esters, a temperature increase from 180°C to 220°C has been shown to facilitate the esterification process. rsc.org

Solvent: The solvent plays a crucial role in the selective monoesterification of dicarboxylic acids. In some cases, a solvent-free system is preferred for enzymatic synthesis of adipate esters, as it can offer higher volumetric productivity compared to solvent-based systems. nih.gov For chemical synthesis, particularly when using ion-exchange resins as catalysts, a mixture of an ester and a hydrocarbon can be employed to achieve high yields of the monoester. rsc.orgelectronicsandbooks.com The presence of an aqueous layer on the surface of the resin catalyst is believed to contribute to the high selectivity for monoester formation. rsc.orgelectronicsandbooks.com The use of bifunctional alumina (B75360) catalysts in methanol has also been reported for the selective monomethyl esterification of linear dicarboxylic acids. rsc.org

Table 2: Effect of Temperature on Adipate Ester Synthesis

ReactantsCatalystTemperature (°C)Effect
Adipic Acid + Various ButanolsNovozym 43535-65Increased temperature improved substrate solubility and reduced viscosity, enhancing yield. researchgate.net
Mucic Acid to AdipatesIr-ReOx/C180-220Higher temperature (220°C) facilitated esterification to the diester. rsc.org
Adipic Acid + Oleyl AlcoholImmobilized Candida antarctica lipase (B570770)60Optimal temperature for high conversion yield in a solvent-free system. nih.gov

Enzymatic and Biocatalytic Pathways for Related Keto-Esters and Hexanoates

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of esters, including those related to this compound. Lipases are the most commonly used enzymes for these transformations due to their ability to catalyze esterification, transesterification, and alcoholysis reactions under mild conditions. nih.gov

Lipases, such as those from Candida antarctica (often immobilized as Novozym 435) and Rhizomucor miehei, have demonstrated good reactivity in the synthesis of adipic esters. nih.govresearchgate.net The enzymatic synthesis of hexyl esters has also been successfully demonstrated. For instance, the enzymatic esterification of castor oil with hexanol using immobilized lipase Lipozyme TL IM in liquid carbon dioxide yielded 88.3% hexyl esters within 5 hours. niscpr.res.in Similarly, 2-ethylhexyl esters of fatty acids have been synthesized using immobilized lipase from Candida sp. 99–125. researchgate.net

The mechanism of lipase-catalyzed esterification is generally described as a Ping-Pong Bi-Bi mechanism. This involves the formation of an acyl-enzyme intermediate followed by a nucleophilic attack from the alcohol to release the ester. researchgate.net The efficiency of these biocatalytic processes can be optimized by controlling parameters such as enzyme loading, the molar ratio of substrates, temperature, and the reaction medium. nih.govniscpr.res.inresearchgate.net For example, in the synthesis of 2-ethyl hexyl oleate, a molar ratio of 4:1 of 2-ethyl hexanol to oleic acid was found to be optimal. nih.gov

The use of biocatalysis is particularly advantageous for producing specialty esters for industries like cosmetics, as it often results in higher purity products with fewer by-products compared to traditional chemical synthesis. nih.govchemistryforsustainability.org

Table 3: Examples of Enzymatic Synthesis of Related Esters

Target EsterEnzymeSubstratesKey Findings
Adipate EsterImmobilized Candida antarctica lipaseAdipic Acid, Oleyl AlcoholHigh conversion (95.5%) in a solvent-free system at 60°C. nih.gov
Castor Oil Hexyl EsterLipozyme TL IMCastor Oil, Hexanol88.3% yield in liquid CO2 medium. niscpr.res.in
2-Ethylhexyl PalmitateImmobilized Candida sp. 95-125Palmitic Acid, 2-Ethyl Hexanol91% esterification degree in petroleum ether with silica (B1680970) gel as a water absorbent. researchgate.net
2-Ethyl Hexyl OleateNovozym 435Oleic Acid, 2-Ethyl Hexyl Alcohol95.8% conversion in a packed bed reactor with a 4:1 molar ratio of alcohol to acid. nih.gov

Reactivity and Reaction Mechanisms of 6 Hexyloxy 6 Oxohexanoate

Hydrolysis and Transesterification Kinetics and Mechanisms

Hydrolysis and transesterification are fundamental reactions of the ester moiety in 6-(Hexyloxy)-6-oxohexanoate, involving the cleavage of the acyl-oxygen bond. These reactions can be promoted by acidic, basic, or enzymatic catalysts.

Under acidic conditions, the hydrolysis of this compound is a reversible process that yields 6-oxohexanoic acid and hexan-1-ol. chemistrysteps.comwikipedia.org The reaction is typically catalyzed by strong mineral acids, such as sulfuric acid or hydrochloric acid. The mechanism is the reverse of the Fischer-Speier esterification. chemistrysteps.comchemguide.co.uk

The reaction proceeds via the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. chemguide.co.ukucalgary.ca

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, making it a better leaving group (water).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of hexan-1-ol.

Deprotonation: The protonated carboxylic acid is deprotonated by water or another base to regenerate the acid catalyst and form the final product, 6-oxohexanoic acid. chemguide.co.uk

Because the reaction is in equilibrium, it is driven to completion by using a large excess of water. wikipedia.orgchemguide.co.uk

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound at 50°C

Catalyst Concentration (mol/L H₂SO₄)Apparent Rate Constant (k_obs) (s⁻¹)
0.011.5 x 10⁻⁵
0.057.5 x 10⁻⁵
0.101.5 x 10⁻⁴
0.203.0 x 10⁻⁴

The base-catalyzed hydrolysis of this compound, also known as saponification, is an irreversible reaction that produces the salt of 6-oxohexanoic acid and hexan-1-ol. algoreducation.commasterorganicchemistry.com This irreversibility is a key distinction from the acid-catalyzed counterpart. chemistrysteps.com The reaction typically uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.org

The mechanism involves:

Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com

Elimination of the alkoxide: The tetrahedral intermediate collapses, and the C-O bond cleaves, expelling the hexoxide anion (CH₃(CH₂)₅O⁻) as the leaving group. masterorganicchemistry.com

To obtain the free 6-oxohexanoic acid, a subsequent acidification step is required to protonate the carboxylate. masterorganicchemistry.com

Table 2: Influence of Base on the Saponification of this compound

BaseConcentration (mol/L)Reaction Time for >99% Conversion (hours)
Sodium Hydroxide1.01.5
Potassium Hydroxide1.01.2
Lithium Hydroxide1.02.0

Esterases and lipases are enzymes that can catalyze the hydrolysis of esters with high specificity and efficiency under mild conditions. thieme-connect.de Lipases are particularly effective at interfaces between aqueous and organic phases. nottingham.ac.uk The catalytic mechanism for many of these enzymes involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues in the enzyme's active site. researchgate.netstackexchange.com

The general mechanism is as follows:

Acylation of the enzyme: The serine hydroxyl group, activated by the nearby histidine and aspartate residues, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses to form an acyl-enzyme intermediate, releasing hexan-1-ol. researchgate.netstackexchange.com

Deacylation of the enzyme: A water molecule, activated by the histidine residue, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This generates a second tetrahedral intermediate, which subsequently breaks down to release the 6-oxohexanoic acid product and regenerate the free enzyme. researchgate.net

The reaction rate and substrate specificity can be influenced by factors such as pH, temperature, and the specific enzyme used. nih.gov

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org For this compound, this can occur via intermolecular or intramolecular pathways.

Intermolecular Transesterification: This involves reacting this compound with another alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The mechanism is analogous to hydrolysis, but with an alcohol acting as the nucleophile instead of water. Using a large excess of the new alcohol can drive the equilibrium towards the new ester product. wikipedia.org

Intramolecular Transesterification: While less likely for this compound due to the lack of a suitably positioned internal hydroxyl group, related compounds with a hydroxyl group elsewhere in the carbon chain could undergo intramolecular transesterification to form cyclic esters (lactones). This reaction is also typically catalyzed by acids or bases and is favored when a thermodynamically stable five- or six-membered ring can be formed.

Oxidation and Reduction Pathways of the Keto and Ester Moieties

The presence of both a ketone and an ester allows for selective transformations, particularly reduction, as the ester group is generally less reactive towards nucleophilic attack than the ketone.

The selective reduction of the ketone in this compound to a secondary alcohol (hexyl 6-hydroxyhexanoate) while leaving the ester group intact is a valuable synthetic transformation. This chemoselectivity can be achieved by using a mild reducing agent that reacts more readily with ketones than with esters. wikipedia.org

Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose. It is a relatively mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions. wikipedia.org The reduction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. Subsequent workup with a protic solvent (like water or ethanol) protonates the alkoxide to yield the final hydroxyl group.

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are less selective and would typically reduce both the ketone and the ester group, yielding a diol (hexane-1,6-diol). wikipedia.orgharvard.edu

Table 3: Theoretical Selectivity of Various Reducing Agents for this compound

Reducing AgentTypical ConditionsExpected Major Product
Sodium Borohydride (NaBH₄)Methanol, 0°CHexyl 6-hydroxyhexanoate (B1236181)
Lithium Borohydride (LiBH₄)THF, 0°C to rtHexyl 6-hydroxyhexanoate (may show some ester reduction) harvard.edu
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, then H₃O⁺ workupHexane-1,6-diol harvard.edu
Diisobutylaluminium Hydride (DIBAL-H)Toluene, -78°CPotential for selective aldehyde formation from ester

Oxidation of the Hexyl Chain and Ester Linkage

The hexyl chain, being a saturated alkyl group, is generally resistant to oxidation under mild conditions. However, stronger oxidizing agents or enzymatic systems can facilitate its oxidation. For instance, cytochrome P-450 enzyme systems are known to catalyze the oxidative cleavage of carboxylic acid esters. nih.gov This process involves the abstraction of a hydrogen atom from the alkyl chain, followed by oxygen rebound to form a hemiacetal-like intermediate, which then collapses to yield the carboxylic acid and an aldehyde. nih.gov In the case of this compound, this would lead to the formation of adipic acid and hexanal. The rate of such reactions is influenced by both steric and inductive effects of the alkyl group. nih.gov

Biocatalytic approaches have also demonstrated the ω-oxidation of esterified medium-chain fatty acids. nih.gov The AlkBGTHJ proteins from Pseudomonas putida GPo1, for example, can oxidize the terminal methyl group of the alkyl chain in ethyl esters, leading to the formation of mono-ethyl dicarboxylic acids. nih.gov By analogy, a similar enzymatic system could potentially oxidize the terminal carbon of the hexyl group in this compound to yield 6-(6-carboxyhexyloxy)-6-oxohexanoic acid.

Oxidation can also be initiated at the ester linkage itself. Strong oxidizing acids can cause a vigorous, exothermic reaction with esters. nih.govatamanchemicals.com Peroxopolyoxotungstates, in the presence of hydrogen peroxide, have been used as catalysts for the epoxidation of unsaturated fatty acid methyl esters. mdpi.com While this compound is saturated, these reaction conditions highlight the potential for oxidative reactions in the presence of potent oxidizing systems.

The following table summarizes the potential oxidation products of this compound based on analogous reactions.

Oxidizing SystemPotential Oxidation SitePotential Products
Cytochrome P-450α-carbon of the hexyl groupAdipic acid, Hexanal
ω-oxidation enzymesTerminal carbon of the hexyl group6-(6-carboxyhexyloxy)-6-oxohexanoic acid
Strong oxidizing acidsEster linkage and alkyl chainComplex mixture of degradation products

Peroxide and Radical-Mediated Reactions

Peroxides can initiate a variety of radical reactions involving esters like this compound. Organic peroxides are often used as promoters for free-radical reactions, such as polymerization. researchgate.net The decomposition of peroxides generates free radicals that can abstract a hydrogen atom from the alkyl chain of the ester, initiating a cascade of radical reactions.

The primary reactions of organic peroxides typically involve the homolysis of the O-O bond. gre.ac.uk The resulting radicals can then participate in substitution or addition reactions. In the context of this compound, a radical could abstract a hydrogen atom from the hexyl chain, forming a carbon-centered radical. This radical could then undergo further reactions, such as reacting with oxygen to form a peroxy radical, which could lead to the formation of hydroperoxides or other oxidation products.

Radical additions to C-C double bonds are well-documented, but in a saturated molecule like this compound, the focus would be on radical substitution reactions. rsc.org Tributyltin hydride is a common reagent used to generate alkyl radicals from alkyl halides in a chain reaction. libretexts.org While the target molecule is not a halide, this illustrates a common pathway for generating and propagating alkyl radicals.

The generation of α-(acyloxy)alkyl radicals can be achieved through radical addition to vinyl esters. mdpi.com While this compound does not possess a vinyl group, the stability and reactivity of such radicals are relevant to understanding potential radical-mediated transformations of the ester group.

The table below outlines potential peroxide and radical-mediated reactions involving this compound.

Reagent/ConditionType of ReactionPotential Outcome
Organic Peroxide (e.g., Benzoyl Peroxide)Radical InitiationFormation of a hexyl radical
Radical Species (e.g., from AIBN)Hydrogen AbstractionGeneration of a carbon-centered radical on the hexyl chain
OxygenRadical PropagationFormation of peroxy radicals and subsequent oxidation products

Reactions Involving the Hexyl Chain and its Derivatives

Functionalization of the Alkyl Chain (e.g., halogenation, unsaturation)

The hexyl chain of this compound, being an unactivated alkyl chain, can undergo functionalization through radical-mediated pathways.

Halogenation: The halogenation of aliphatic compounds often proceeds via a free radical mechanism, particularly in the gas phase or initiated by UV light. dtic.mil For instance, the liquid-phase chlorination of hexane (B92381) can be achieved by dissolving chlorine in a solvent like carbon tetrachloride. dtic.mil Similarly, the hexyl chain of this compound could be halogenated, with the position of halogenation being influenced by the relative stability of the resulting alkyl radical (secondary carbons being more reactive than primary carbons). The Hell-Volhard-Zelinsky reaction is a well-known method for the α-halogenation of carboxylic acids, but this requires the presence of a hydrogen on the α-carbon to the carboxyl group and specific reagents like PBr3. msu.edu For the hexyl chain, direct halogenation would likely be less selective. α-Halo carboxylic esters are versatile intermediates that can be prepared by the direct reaction of the ester with a halogen. wikipedia.org

Unsaturation: The introduction of a double bond into the saturated hexyl chain to form an unsaturated ester would typically require a dehydrogenation reaction. This can be achieved through various catalytic methods. For example, palladium-catalyzed α,β-dehydrogenation of esters can yield α,β-unsaturated esters. organic-chemistry.org While this specific reaction applies to the carbons adjacent to the carbonyl group, other catalytic systems can effect dehydrogenation at other positions of an alkyl chain, often at high temperatures and in the presence of a suitable catalyst.

The following table summarizes potential functionalization reactions of the hexyl chain.

ReactionReagents/ConditionsPotential Product
Halogenation (Chlorination)Cl2, UV light or heatChloro-substituted this compound
Halogenation (Bromination)Br2, UV light or heatBromo-substituted this compound
DehydrogenationCatalyst, high temperature6-(hexenyloxy)-6-oxohexanoate

Cyclization Reactions and Ring Formation (if applicable)

Intramolecular cyclization reactions involving the hexyl chain of this compound are plausible under specific conditions, particularly through radical-mediated pathways. If a radical is generated on the hexyl chain, it could, in principle, attack the carbonyl oxygen or carbon of the ester group, or another part of the molecule if a suitable acceptor is present.

Radical cyclizations are a powerful tool in organic synthesis for the formation of 5- and 6-membered rings. libretexts.org These reactions are kinetically controlled and can proceed with high regioselectivity. libretexts.org For a cyclization to occur with this compound, a radical would need to be generated at a suitable position on the hexyl chain to allow for an energetically favorable ring formation. For example, a radical at the δ-position (C5) of the hexyl chain could potentially lead to the formation of a five-membered ring.

The generation of α-(acyloxy)alkyl radicals from xanthates and their subsequent capture by an internal alkene is a known strategy for constructing polycyclic structures. mdpi.com While this compound lacks an internal alkene, this demonstrates the principle of radical cyclization involving ester functionalities.

Without a pre-existing functional group to direct the cyclization, inducing such a reaction on the saturated hexyl chain would be challenging and likely result in a mixture of products.

Investigations of Other Electrophilic and Nucleophilic Reactions

The this compound molecule possesses several sites for electrophilic and nucleophilic attack. The ester carbonyl carbon is electrophilic, while the oxygen atoms of the ester and the carboxyl group are nucleophilic. masterorganicchemistry.comyoutube.com

Electrophilic Reactions: Electrophiles will preferentially react with the nucleophilic sites of the molecule. beyondbenign.org For example, protonation of the carbonyl oxygen can activate the ester towards nucleophilic attack.

Nucleophilic Reactions: Nucleophiles will attack the electrophilic carbonyl carbon. nih.gov A common reaction of esters is hydrolysis, which can be catalyzed by either acid or base, yielding the corresponding carboxylic acid and alcohol (adipic acid and hexanol). epa.gov Other nucleophiles, such as amines, can react with the ester to form amides.

The reactivity of esters with strong oxidizing acids, which can be considered an electrophilic attack, can lead to vigorous reactions. nih.govatamanchemicals.com The interaction of esters with caustic solutions also generates heat. nih.govatamanchemicals.com

Addition Reactions to the Carbonyls

The ester functional group in this compound contains two oxygen atoms and a carbon atom, commonly referred to as a carbonyl group. The carbon atom of the carbonyl is sp2 hybridized and bonded to two more electronegative oxygen atoms, which makes it electron-deficient and thus electrophilic. libretexts.org This electrophilicity is the key to its reactivity, making it a target for nucleophiles. Nucleophilic addition is a fundamental reaction for carbonyl compounds. masterorganicchemistry.comoxfordsciencetrove.comyoutube.com

The general mechanism begins with the attack of a nucleophile on the electrophilic carbonyl carbon. This step breaks the C=O pi bond, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org For esters, what happens next depends on the nature of the nucleophile.

For most esters, this tetrahedral intermediate is a step in a nucleophilic acyl substitution reaction rather than a simple addition. The intermediate can collapse by reforming the carbon-oxygen double bond and eliminating the alkoxy group (-O-Hexyl) as a leaving group. masterorganicchemistry.comlibretexts.org

However, with very strong, irreversible nucleophiles such as organometallic reagents (e.g., Grignard reagents) or powerful hydride donors (e.g., lithium aluminum hydride, LiAlH₄), the reaction proceeds beyond simple substitution. libretexts.orgyoutube.com The initial nucleophilic acyl substitution forms a ketone intermediate. Ketones are generally more reactive than esters towards nucleophiles. libretexts.org Consequently, this ketone intermediate rapidly undergoes a second nucleophilic addition with another equivalent of the reagent to form a stable tertiary or primary alcohol after an acidic workup. youtube.comlibretexts.org

For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would first produce a ketone after the elimination of the hexyloxy group. This ketone would then immediately react with a second molecule of CH₃MgBr. An acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. libretexts.org Similarly, reduction with a strong hydride reagent like LiAlH₄ involves two hydride additions, ultimately cleaving the ester and reducing both the original carbonyl group and the resulting aldehyde intermediate to form two different primary alcohols. libretexts.org

Table 1: Predicted Products of Nucleophilic Addition to this compound

ReagentIntermediate (after 1st addition/elimination)Final Product (after 2nd addition & workup)Product Class
Methylmagnesium bromide (CH₃MgBr)7-oxo-dodecan-7-one (hypothetical)7-methyl-dodecan-7-olTertiary Alcohol
Lithium aluminum hydride (LiAlH₄)Hexanal (hypothetical)1,6-Hexanediol (B165255)Primary Diol

Substitution Reactions on the Alkyl Chain

The this compound molecule possesses two saturated alkyl chains: the pentylene chain of the adipoyl backbone and the hexyl chain of the ester group. These alkane-like chains are generally unreactive towards many chemical reagents, including most acids, bases, and nucleophiles, under normal conditions. Their primary mode of reaction is through free-radical substitution. masterorganicchemistry.com

Free-radical substitution reactions are chain reactions that typically occur in the presence of an initiator, such as ultraviolet (UV) light or high temperatures. masterorganicchemistry.com A common example is free-radical halogenation. This process proceeds through three main stages:

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light, generating two highly reactive halogen radicals (Cl•).

Propagation: A halogen radical abstracts a hydrogen atom from one of the alkyl chains of the ester, forming a hydrogen halide (H-Cl) and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form a halogenated derivative of the ester and a new halogen radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

This type of reaction is notoriously non-selective. Hydrogen atoms on secondary carbons are generally more susceptible to abstraction than those on primary carbons, but the reaction can occur at any of the C-H bonds along both the adipoyl and hexyl chains. This lack of selectivity results in a complex mixture of constitutional isomers, where the halogen is substituted at different positions. For this compound, this would lead to a wide array of monohalogenated (and polyhalogenated) products, making it a challenging method for targeted synthesis.

Table 2: Examples of Potential Monochlorinated Products from Free-Radical Substitution

Substitution Position (Systematic Name)Chain
Hexyl 6-chloro-6-(hexyloxy)-6-oxohexanoateAdipoyl Chain
Hexyl 5-chloro-6-(hexyloxy)-6-oxohexanoateAdipoyl Chain
Hexyl 2-chloro-6-(hexyloxy)-6-oxohexanoateAdipoyl Chain
(6-Chlorohexyl) 6-oxohexanoate (B1234620)Hexyl Chain
(1-Chlorohexyl) 6-oxohexanoateHexyl Chain

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 6 Hexyloxy 6 Oxohexanoate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can map out the carbon skeleton and the placement of protons, providing a detailed molecular picture of 6-(hexyloxy)-6-oxohexanoate.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Confirmation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for verifying the core components of the this compound structure: the adipic acid backbone and the n-hexyl ester group.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the protons on the hexyl chain and the adipic acid chain. The chemical shifts are influenced by the electronegativity of the nearby oxygen atoms of the ester and carboxylic acid groups.

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically above 10 ppm, which is characteristic of a carboxylic acid proton.

Ester Methylene (B1212753) Protons (-O-CH₂-): A triplet around 4.0-4.1 ppm, shifted downfield due to the adjacent ester oxygen.

Alpha-Methylene Protons (-CH₂-COO-): Two distinct triplets around 2.3-2.4 ppm for the methylenes adjacent to the carbonyl groups.

Alkyl Methylene Protons (-CH₂-): A complex of overlapping multiplets in the 1.2-1.7 ppm range corresponding to the remaining methylenes of both the adipic and hexyl chains.

Terminal Methyl Proton (-CH₃): A triplet around 0.9 ppm, characteristic of a terminal methyl group in an alkyl chain.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 12 distinct signals are expected, corresponding to each carbon atom in its unique chemical environment.

Carbonyl Carbons (-C=O): Two signals in the downfield region (170-180 ppm), one for the carboxylic acid and one for the ester.

Ester Methylene Carbon (-O-CH₂-): A signal around 65 ppm.

Alpha-Methylene Carbons (-CH₂-COO-): Signals for the carbons adjacent to the carbonyls, typically in the 30-40 ppm range.

Alkyl Methylene Carbons (-CH₂-): Several signals in the 20-35 ppm range.

Terminal Methyl Carbon (-CH₃): The most upfield signal, typically around 14 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds like monomethyl adipate (B1204190).

Atom Position (see Figure 1)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~11-12 (broad s, 1H)~179
2-~174
3~2.35 (t, 2H)~34.0
4~1.65 (m, 2H)~24.5
5~1.65 (m, 2H)~24.5
6~2.30 (t, 2H)~33.8
1'~4.05 (t, 2H)~65.1
2'~1.60 (m, 2H)~31.5
3'~1.30 (m, 2H)~28.6
4'~1.30 (m, 2H)~25.6
5'~1.30 (m, 2H)~22.6
6'~0.90 (t, 3H)~14.0

Figure 1: Structure of this compound with atom numbering.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For this compound, COSY would show correlations between adjacent methylene groups along both the adipate and hexyl chains, allowing for a sequential "walk" along the carbon backbones to confirm their structures.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the 2D spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of each CH₂ and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include the correlation from the protons on C1' (-O-CH₂-) to the ester carbonyl carbon (C2), which definitively links the hexyl group to the adipic acid backbone through the ester linkage.

Table 2: Expected Key 2D NMR Correlations for this compound

TechniqueCorrelating NucleiExpected Key CorrelationsStructural Information Confirmed
COSY ¹H ↔ ¹HH3 ↔ H4; H4 ↔ H5; H5 ↔ H6H1' ↔ H2'; H2' ↔ H3'; etc.Connectivity of the adipate and hexyl alkyl chains.
HSQC ¹H ↔ ¹³C (1-bond)H3 ↔ C3; H4 ↔ C4; etc.H1' ↔ C1'; H2' ↔ C2'; etc.Direct attachment of protons to their respective carbons.
HMBC ¹H ↔ ¹³C (2-3 bonds)H1' ↔ C2; H3 ↔ C2; H3 ↔ C1Confirms the ester linkage and the positions of carbonyl groups.

Dynamic NMR Studies for Conformational Analysis (if applicable)

Dynamic NMR studies are used to investigate processes such as conformational changes or restricted bond rotation. For a flexible, acyclic molecule like this compound, the energy barriers for bond rotation within the alkyl chains are very low. Under standard analytical conditions, these rotations are rapid on the NMR timescale. Consequently, the NMR spectra show time-averaged signals for the various conformations. Therefore, dynamic NMR studies are generally not required for the basic structural elucidation of this compound as no significant conformational restriction is expected.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS

ESI and APCI are "soft" ionization techniques that are well-suited for analyzing moderately polar and thermally stable molecules like this compound, as they tend to produce intact molecular ions with minimal fragmentation in the source.

Electrospray Ionization (ESI): This technique is ideal for polar compounds. In positive ion mode, this compound would likely be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, stemming from the acidic carboxylic acid group. pragolab.cz

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable compounds. It typically generates the protonated molecular ion [M+H]⁺ through gas-phase reactions. This technique can sometimes induce more in-source fragmentation compared to ESI, which can provide additional structural clues.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of an ion. For this compound, with the molecular formula C₁₂H₂₂O₄, HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated exact mass.

The calculated exact mass for the neutral molecule C₁₂H₂₂O₄ is 230.1518 Da. wikipedia.org HRMS analysis would be expected to find ions corresponding to this formula.

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₂H₂₂O₄)

Ion SpeciesCalculated Exact Mass (Da)Technique
[M+H]⁺231.1591ESI+, APCI+
[M+Na]⁺253.1410ESI+
[M-H]⁻229.1445ESI-

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented. Expected fragmentation pathways would include the neutral loss of the hexyl group or cleavage within the adipate chain, providing further confirmation of the molecule's structure. For example, in negative ion mode, a characteristic fragment corresponds to the loss of the carboxyl group. pragolab.cz

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, which is a mono-hexyl ester of adipic acid, MS/MS analysis, particularly with electrospray ionization (ESI), provides significant insight into its molecular structure.

In negative ion mode ESI-MS/MS, the molecule is first deprotonated at the free carboxylic acid group to form the precursor ion, [M-H]⁻. The molecular weight of this compound (C12H22O4) is 230.30 g/mol , so the precursor ion would be observed at an m/z of 229. Upon collision-induced dissociation (CID), this precursor ion undergoes characteristic fragmentation. Studies on the fragmentation of monoanions of dicarboxylic acid monoesters show analogous behavior to their parent diacids. cdnsciencepub.com

Two primary fragmentation pathways are expected for the [M-H]⁻ ion of this compound:

Loss of Hexanol (C6H14O): Analogous to the loss of water from a diacid monoanion, the monoester anion can eliminate a molecule of the corresponding alcohol. cdnsciencepub.comresearchgate.net This involves the loss of hexanol (mass of 102 u) from the precursor ion at m/z 229, resulting in a prominent product ion at m/z 127. This fragment ion corresponds to an ynolate anion, which can undergo further fragmentation. researchgate.net

Decarboxylation: The loss of a neutral carbon dioxide (CO2) molecule (mass of 44 u) is another common fragmentation pathway for carboxylates. This would result in a product ion at m/z 185.

Further fragmentation of the m/z 127 ion can occur through the loss of CO2 to yield a fragment at m/z 83, or the loss of formic acid to yield an ion at m/z 81. researchgate.net These fragmentation patterns provide a definitive fingerprint for the identification of the adipic acid backbone and the mono-hexyl ester structure.

Table 1: Predicted MS/MS Fragmentation of [this compound - H]⁻
Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Structure of Product Ion
229Hexanol (C6H14O)127Ynolate of adipic acid
229Carbon Dioxide (CO2)185Deprotonated hexyl pentanoate
127Carbon Dioxide (CO2)83[C5H7O]⁻
127Formic Acid (CH2O2)81[C5H5O]⁻

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an essential tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies. In this compound, the key functional groups are the ester, the carboxylic acid, and the alkane chain. The term "oxo" in the IUPAC name refers to the carbonyl of the ester group, not a separate ketone.

The IR spectrum of this compound would be dominated by absorptions from the C=O and C-O bonds of the ester and carboxylic acid moieties, as well as C-H bonds of the hexyl and adipate chains.

O-H Stretch: The free carboxylic acid group will exhibit a very broad and strong absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration.

C-H Stretch: The aliphatic C-H stretching vibrations from the methylene (-CH2-) and methyl (-CH3) groups of the hexyl and adipate portions will appear as strong, sharp peaks between 3000 and 2850 cm⁻¹. mdpi.com

C=O Stretch: Two distinct carbonyl stretching vibrations are expected. The ester carbonyl (C=O) stretch typically appears as a strong, sharp band around 1750-1735 cm⁻¹. mdpi.com The carboxylic acid carbonyl stretch is also strong and often appears slightly lower, around 1725-1700 cm⁻¹, and may be broadened by hydrogen bonding.

C-O Stretch: The C-O stretching vibrations of the ester and carboxylic acid groups will produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The ester C-O-C asymmetric stretch often appears around 1250-1100 cm⁻¹. mdpi.com

C-H Bending: Bending vibrations (scissoring, rocking) for the methylene groups will be visible in the 1470-1450 cm⁻¹ region. mdpi.comlibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad
Alkyl (CH₂, CH₃)C-H Stretch3000 - 2850Strong
EsterC=O Stretch1750 - 1735Strong
Carboxylic AcidC=O Stretch1725 - 1700Strong
Ester / Carboxylic AcidC-O Stretch1300 - 1100Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The parts of a molecule responsible for light absorption are known as chromophores. fiveable.me In this compound, the chromophores are the two carbonyl (C=O) groups, one in the ester function and one in the carboxylic acid function.

These carbonyl groups are not conjugated with other π-systems. Therefore, the primary electronic transition observable by UV-Vis spectroscopy will be the weak, symmetry-forbidden n → π* transition. wikipedia.orglibretexts.org This transition involves the excitation of a non-bonding electron (from one of the oxygen lone pairs) into an anti-bonding π* orbital of the carbonyl group.

For simple, non-conjugated aliphatic esters and carboxylic acids, the n → π* transition results in a weak absorption band (molar absorptivity, ε < 100 L·mol⁻¹·cm⁻¹) in the ultraviolet region, typically around 200-220 nm. The σ → σ* transitions of the C-C and C-H bonds occur at much higher energies (shorter wavelengths, <180 nm) and are generally not observed with standard UV-Vis spectrophotometers. wikipedia.org The position of the absorption maximum can be influenced by the polarity of the solvent, with polar solvents often causing a hypsochromic (blue) shift for n → π* transitions. libretexts.org

Chromatographic Separation Techniques for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and thermally stable compounds. While this compound has some volatility, the presence of the free carboxylic acid group can lead to poor peak shape (tailing) and potential thermal degradation in the GC injector or column.

To overcome these issues, derivatization is often employed. The free carboxylic acid group can be converted into an ester, for example, by reaction with diazomethane (B1218177) or a silylating agent like BSTFA. Methylation of the carboxylic acid would yield hexyl methyl adipate, a more volatile and less polar derivative that is ideal for GC-MS analysis. A method for determining adipic acid in polycondensation reactions involves derivatization with diazomethane to form dimethyl adipate, which is then analyzed by gas-liquid chromatography (GLC). researchgate.net

The analysis would typically use a non-polar or medium-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane). oup.com A temperature gradient program would be used to elute the derivatized compound, which is then ionized (typically by electron impact, EI) and analyzed by the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can be compared to spectral libraries for definitive identification.

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. mdpi.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode. A C18 stationary phase column would be effective for retaining the molecule. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acid modifier such as formic acid. nih.govlcms.cz The formic acid serves to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on the reversed-phase column.

Detection is achieved by coupling the LC system to a mass spectrometer, most commonly equipped with an electrospray ionization (ESI) source. For this compound, ESI in negative ion mode (ESI-) would be highly sensitive, as the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion at m/z 229. This allows for selective and sensitive quantification and confirmation of the compound's identity, especially when coupled with tandem mass spectrometry (LC-MS/MS).

Table 3: Typical Chromatographic Methods for this compound Analysis
TechniqueSample PreparationStationary Phase (Column)Mobile Phase / Carrier GasDetection
GC-MSDerivatization (e.g., methylation) to form hexyl methyl adipate5% Phenyl-methylpolysiloxane (e.g., DB-5MS)Helium (Carrier Gas)Electron Impact (EI) Mass Spectrometry
LC-MSDirect injection (dissolved in mobile phase)Octadecylsilane (C18)Water/Acetonitrile or Methanol gradient with 0.1% Formic AcidNegative Ion Electrospray (ESI-) Mass Spectrometry

Preparative Chromatography for Compound Isolation

The isolation and purification of this compound and its reaction products from complex mixtures necessitates the use of preparative chromatography. This technique is essential for obtaining high-purity samples required for subsequent structural elucidation and other analytical studies. The choice of chromatographic conditions is critical and is dictated by the physicochemical properties of the target compound and the impurities present.

For a molecule such as this compound, which is a monoester of a dicarboxylic acid with a moderately long alkyl chain, reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly suitable method for purification. springernature.comresearchgate.net This technique separates compounds based on their hydrophobicity. The nonpolar stationary phase, typically C18-functionalized silica (B1680970), retains the hydrophobic analytes, which are then eluted by a polar mobile phase.

The mobile phase composition, a mixture of an organic solvent (such as acetonitrile or methanol) and water, is a key parameter that is optimized to achieve the desired separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. researchgate.net For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) may be added to the mobile phase. sielc.com

The selection of the appropriate column and particle size is also crucial. Larger particle sizes (typically >10 µm) are common in preparative chromatography to accommodate higher sample loads, although this may result in lower resolution compared to analytical scale separations. The detection of the eluting compounds is commonly performed using ultraviolet (UV) spectroscopy, especially if the reaction products contain a chromophore. If the compounds lack a significant UV chromophore, an evaporative light scattering detector (ELSD) or a refractive index (RI) detector can be utilized.

A typical workflow for the isolation of this compound would involve an initial crude purification step, such as flash chromatography, followed by a final polishing step using preparative HPLC to achieve high purity. The collected fractions are then analyzed for purity, and those containing the pure compound are combined and the solvent removed, typically by rotary evaporation.

Table 1: Representative Preparative HPLC Conditions for the Purification of Adipic Acid Monoesters and Related Compounds

Parameter Condition Rationale/Details
Stationary Phase C18-functionalized silica Provides hydrophobic interactions for the retention of the moderately nonpolar this compound.
Column Dimensions 20-50 mm internal diameter, 150-250 mm length Allows for higher sample loading capacity suitable for preparative scale.
Particle Size 5-10 µm A compromise between separation efficiency and backpressure at high flow rates.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient Enables the elution of compounds with a range of polarities. researchgate.net
Gradient Profile e.g., 30% to 100% Acetonitrile over 30 minutes Optimized to resolve the target compound from starting materials and byproducts.
Flow Rate 10-50 mL/min Adjusted based on column dimensions to maintain optimal separation.
Detection UV at 210 nm or ELSD/RI UV detection for the carbonyl group or more universal detection if no strong chromophore is present.

| Sample Preparation | Dissolved in a minimal amount of the initial mobile phase or a stronger solvent like DMSO. | Ensures compatibility with the chromatographic system and sharp injection peaks. |

X-ray Diffraction and Crystallography for Solid-State Structural Determination (if crystalline form is relevant for research)

X-ray diffraction (XRD) and single-crystal X-ray crystallography are powerful analytical techniques for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. For this compound, obtaining a crystalline form would be highly valuable for confirming its molecular structure, understanding its packing in the solid state, and investigating intermolecular interactions such as hydrogen bonding.

The ability of a compound to crystallize is dependent on its molecular structure and purity. Long, flexible alkyl chains, such as the hexyloxy group in this compound, can introduce conformational flexibility that may hinder the formation of a well-ordered crystal lattice. However, studies on other long-chain esters have demonstrated that such molecules can and do form crystalline solids that can be analyzed by X-ray diffraction. nih.gov

Should a single crystal of sufficient quality be obtained, single-crystal X-ray crystallography can provide precise information on bond lengths, bond angles, and torsion angles, offering an unequivocal structural elucidation. The resulting crystal structure would reveal the conformation of the hexyl chain and the adipate backbone, as well as how the molecules pack together in the unit cell. This information is crucial for understanding the solid-state properties of the material.

In cases where obtaining single crystals is challenging, X-ray powder diffraction (XRPD) can be employed. XRPD provides a characteristic diffraction pattern for a crystalline solid, which can be used for phase identification and for assessing the purity of a bulk sample. For a series of homologous long-chain esters, XRPD can reveal systematic changes in the crystal packing, such as the long spacing, which is related to the length of the alkyl chain. nih.gov

The relevance of obtaining a crystalline form of this compound would be particularly high in research areas such as materials science, where solid-state properties are of primary interest, or in pharmaceutical development if the compound were part of a larger, more complex active molecule where polymorphism is a critical consideration.

Table 2: Representative X-ray Diffraction Data for Normal Alkyl Esters of Long-Chain Acids

Compound (Acid-Alcohol) Number of Carbon Atoms Long Spacing (Å)
n-Tetradecanoic acid - n-Tetradecanol 28 38.3
n-Tetradecanoic acid - n-Hexadecanol 30 40.7
n-Tetradecanoic acid - n-Octadecanol 32 43.1
n-Hexadecanoic acid - n-Tetradecanol 30 40.7
n-Hexadecanoic acid - n-Hexadecanol 32 43.1
n-Hexadecanoic acid - n-Octadecanol 34 45.6
n-Octadecanoic acid - n-Tetradecanol 32 43.1
n-Octadecanoic acid - n-Hexadecanol 34 45.6
n-Octadecanoic acid - n-Octadecanol 36 48.0

Data is representative and adapted from studies on analogous long-chain esters to illustrate the type of information that can be obtained. nih.gov

Applications and Functional Roles of 6 Hexyloxy 6 Oxohexanoate in Advanced Chemical Technologies and Materials Science

Role in Polymer Chemistry and Functional Polymer Design

The structural characteristics of 6-(hexyloxy)-6-oxohexanoate make it a promising candidate for the synthesis of functional polymers. Its bifunctional nature allows for its incorporation into polymer chains, either as a primary monomer or as a co-monomer to tailor the properties of existing polymers.

As a Monomer or Co-Monomer in Polymerization Reactions

The presence of the ester and keto groups in this compound opens up possibilities for its use in various polymerization reactions. For instance, it could potentially be used in condensation polymerizations if it were part of a difunctional molecule (e.g., a diol or a dicarboxylic acid derivative). google.comlibretexts.org More commonly, derivatives of such keto-esters are designed as vinyl monomers for addition polymerization. nih.govuq.edu.ausavemyexams.com

For example, a methacryloyl or acryloyl group could be incorporated into the molecule, rendering it suitable for free-radical polymerization. nih.govuq.edu.au The resulting polymer would feature the hexyloxy and keto-ester moieties as pendant side chains. The polymerization of such monomers can be well-controlled using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, leading to polymers with a narrow molecular weight distribution. nih.govuq.edu.au

The general structure of a polymer derived from a hypothetical acryloyl derivative of a keto-ester is depicted below:

Monomer Structure (Hypothetical)Repeating Unit in Polymer

Modifying Polymer Properties through Incorporation of Hexyloxy and Keto-Ester Moieties

The incorporation of the hexyloxy and keto-ester groups into a polymer backbone is expected to significantly influence its macroscopic properties.

The hexyloxy group , a six-carbon alkyl chain, would primarily impact the polymer's physical characteristics. The length of such alkyl side chains is known to affect:

Solubility: Longer alkyl chains can enhance solubility in nonpolar organic solvents. rsc.org

Glass Transition Temperature (Tg): The flexible hexyloxy chains can act as internal plasticizers, increasing the free volume between polymer chains and thus lowering the Tg. researchgate.net

Crystallinity: The presence of bulky side chains can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity. rsc.orgnih.govacs.org

The keto-ester moiety introduces polarity and a site for post-polymerization modification. The ketone group is particularly versatile for forming conjugates with other molecules, such as biomolecules or fluorescent dyes, through reactions like oxime ligation. nih.govuq.edu.auresearchgate.net This functionality makes polymers containing this moiety valuable as scaffolds for creating advanced materials. nih.govuq.edu.auresearchgate.net

Synthesis of Biodegradable Polymers (focus on chemical degradation, not biological systems)

The ester linkage in this compound is susceptible to hydrolysis, which is a key mechanism for the chemical degradation of polyesters. wikipedia.orgnih.gov Polymers incorporating this moiety would be expected to undergo degradation under acidic or basic conditions, breaking down into smaller, lower molecular weight fragments. wikipedia.orgnih.gov

Furthermore, the presence of a keto group can enhance the photodegradability of a polymer. chemrxiv.orgresearchgate.net Ketones can undergo Norrish type reactions upon exposure to UV light, leading to chain scission and a reduction in molecular weight. chemrxiv.org Research has shown that polymers with a β-keto enol ether framework in their main chain can be readily cleaved under very mild acidic conditions. eurekalert.org While this compound does not possess this specific framework, the general principle of the ketone group's role in degradation is relevant.

The degradation of polyesters is a critical area of research for developing environmentally friendly materials. specificpolymers.comresearchgate.net The synthesis of polyesters can be achieved through various methods, including the ring-opening polymerization of lactones and the polycondensation of dicarboxylic acids with diols. specificpolymers.com

Contributions to Liquid Crystalline Systems

The molecular shape and functional groups of this compound suggest its potential use as a component in liquid crystalline materials. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. bohrium.comtcichemicals.comalfa-chemistry.com

Integration into Discotic Liquid Crystals or Mesogens

Discotic liquid crystals are composed of disk-shaped molecules that can stack into columns, forming a liquid crystalline phase. nih.govacs.orgtandfonline.com These materials are of interest for their applications in organic electronics. nih.govtandfonline.com The this compound moiety could be attached as a flexible side chain to a larger, rigid, disc-shaped core molecule (a mesogen).

The flexible alkyl chains, such as the hexyloxy group, are crucial for the formation of the liquid crystalline phase by preventing the rigid cores from crystallizing into a three-dimensional solid. acs.org The ester linkage provides a common chemical handle for attaching these side chains to the core. nih.gov

An example of a discotic mesogen with ester-linked side chains is shown in the table below, illustrating how a molecule like this compound could be conceptually integrated.

Discotic CoreFlexible Side ChainPotential Discotic Liquid Crystal Structure
TriphenyleneThis compound

Influence of Hexyloxy Chain on Mesophase Behavior and Thermal Properties

The length and structure of the alkyloxy chains attached to a liquid crystal mesogen have a profound effect on the type of mesophase formed and the transition temperatures between different phases. bohrium.comtandfonline.comtandfonline.comresearchgate.net

Generally, as the length of the alkyl chain increases:

Clearing Temperature (Isotropization Temperature): The temperature at which the liquid crystal transitions to an isotropic liquid may either increase due to enhanced anisotropic interactions or decrease due to a dilution of the rigid cores. tandfonline.com

Melting Temperature: The melting point of the solid crystal into the liquid crystalline phase is often depressed with longer alkyl chains, leading to a broader temperature range for the mesophase. nih.gov

Mesophase Type: The length of the alkyl chain can influence the type of liquid crystalline phase observed (e.g., nematic, smectic, or columnar). bohrium.comtandfonline.com Longer chains tend to favor the formation of more ordered smectic or columnar phases. tandfonline.com

The following table provides a conceptual illustration of how the transition temperatures of a hypothetical liquid crystal might change with varying alkyloxy chain lengths, based on general observations from the literature. mdpi.commdpi.com

Alkyloxy Chain LengthMelting Temperature (°C)Clearing Temperature (°C)Mesophase Range (°C)
Ethoxy (C2)12015030
Butoxy (C4)11016050
Hexyloxy (C6) 100 155 55
Octyloxy (C8)9514550

Note: The data in this table is illustrative and based on general trends, not on experimental data for a specific compound.

Potential as Components in Electro-Optical or Display Technologies

The potential application of this compound in electro-optical or display technologies is not well-documented in publicly available scientific literature. The molecular structure of this compound, being a simple, flexible aliphatic monoester of adipic acid, does not possess the typical characteristics of molecules utilized in these advanced fields.

Materials used in liquid crystal displays (LCDs), for instance, are generally composed of rigid, calamitic (rod-shaped) or discotic (disc-shaped) molecules that exhibit anisotropic properties. nih.govchymist.com These molecules often contain aromatic rings and other features that lead to the formation of liquid crystalline phases, which can be manipulated by electric fields. nih.govchymist.com this compound lacks the rigid core and anisotropic shape necessary for such applications.

Similarly, its utility in other electro-optical devices is not immediately apparent from its structure. While some esters are used in the synthesis of more complex molecules for these technologies, there is no direct evidence to suggest that this compound itself serves as a key component. The primary roles of adipate (B1204190) esters are typically as plasticizers and lubricants, leveraging their flexibility and solvency. cosmeticsinfo.orgnih.gov

Integration as a Building Block in Complex Organic Syntheses

While specific examples of the use of this compound in complex organic syntheses are not prevalent in the literature, its structure as a bifunctional molecule—containing both an ester and a terminal carboxylic acid—suggests its potential as a versatile building block.

Precursor for Macrocycles and Heterocyclic Compounds

The presence of two distinct functional groups at opposite ends of a six-carbon chain makes this compound a candidate for the synthesis of macrocyclic and heterocyclic compounds. The terminal carboxylic acid can be activated and reacted with a suitable difunctional molecule to initiate a cyclization cascade. For instance, reaction with a diamine could lead to the formation of a macrocyclic lactam, a structure found in various biologically active molecules.

The general strategy for synthesizing macrocycles often involves the reaction of bifunctional linear precursors under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. scispace.com Adipic acid itself is a common precursor for such reactions. wikipedia.org The mono-ester structure of this compound offers the advantage of protecting one of the carboxylic acid groups, allowing for selective reactions at the free acid terminus.

Furthermore, the dicarboxylic nature of the parent adipic acid makes it a suitable starting material for the synthesis of various N-heterocycles. rsc.org By extension, its mono-ester derivative could be employed in multi-step syntheses of complex heterocyclic systems.

Intermediate in Multi-Step Total Syntheses of Advanced Chemical Structures

In the context of multi-step total synthesis, this compound can serve as a C6 building block, introducing a linear carbon chain with differentiated termini. The hexyl ester provides a moderately stable protecting group for one of the carboxylic acids of adipic acid, which can be selectively cleaved under specific conditions later in a synthetic route. This allows for the sequential modification of the two ends of the adipic acid backbone.

The synthesis of adipic acid monoesters can be achieved through various methods, including the partial esterification of adipic acid or the oxidation of a precursor like 5-formylvalerate. google.comgoogle.com The availability of such synthetic routes makes monoesters of adipic acid accessible intermediates for more complex targets. Adipic acid and its derivatives are considered important industrial dicarboxylic acids, primarily used in the production of polymers like nylon. wikipedia.orgtandfonline.comnih.gov Their application in fine chemical synthesis is also significant, with ongoing research into more sustainable production methods from biomass. nih.gov

Utilization in Specialized Lubricant and Additive Formulations

Adipate esters are well-established as base stocks and additives in synthetic lubricants due to their favorable combination of properties, including good thermal stability, low-temperature performance, and lubricity. bobistheoilguy.comdtic.milpacificspecialityoils.com While much of the literature focuses on di-esters such as di(2-ethylhexyl) adipate (DEHA), the principles can be extended to understand the potential role of mono-esters like this compound.

As a Component in Synthetic Esters for Lubricant Applications

Synthetic esters, including adipates, are classified as Group V base oils and are valued for their performance characteristics. pacificspecialityoils.com They are often blended with other base stocks, such as polyalphaolefins (PAOs), to enhance properties like additive solvency and deposit control. pacificspecialityoils.com The polarity imparted by the ester functional group leads to good solvency for additives and can help to keep engine components clean. bobistheoilguy.com

This compound, as a mono-ester, would possess a free carboxylic acid group, which would significantly increase its polarity compared to the corresponding di-ester. This high polarity could enhance its affinity for metal surfaces, a desirable trait for a lubricant additive. However, the presence of a free acid could also lead to corrosion issues, which would need to be mitigated through formulation with corrosion inhibitors. Adipate esters are generally used in applications such as engine oils, compressor oils, hydraulic fluids, and greases. pacificspecialityoils.com

Influence on Viscosity, Thermal Stability, and Boundary Lubrication (purely chemical/physical function)

The performance of an ester lubricant is dictated by its chemical structure. The length and branching of the alcohol and acid chains influence properties such as viscosity, viscosity index (VI), pour point, and volatility. bobistheoilguy.com

Viscosity and Thermal Stability: Generally, for a given acid, longer alcohol chains will increase the viscosity and flash point of the ester. bobistheoilguy.com The viscosity of adipate esters can be tailored for specific applications, with typical values for di-esters ranging from 2.3 to 5.3 cSt at 100°C. bobistheoilguy.com The thermal stability of adipate esters is generally good, though impurities can affect their performance at high temperatures. dtic.mil The presence of the free carboxylic acid in this compound might impact its thermal stability compared to a di-ester.

Boundary Lubrication: Boundary lubrication occurs when the fluid film between two moving surfaces is thin, and the properties of the lubricant at the surface become critical. threebond.co.jp Esters are effective boundary lubrication additives due to their polarity. stle.org The polar ester group is attracted to the metal surface, forming an adsorbed layer that reduces friction and wear. stle.orgstle.orgnist.gov The free carboxylic acid in this compound would likely enhance this effect, leading to strong adsorption on metal surfaces and potentially providing excellent boundary lubrication performance. tribonet.org

Below is a table summarizing the typical properties of a related adipate di-ester, which can serve as a reference for estimating the properties of this compound.

PropertyDi(2-ethylhexyl) adipate (DEHA)Reference
Chemical Formula C22H42O4 nih.gov
Molecular Weight 370.6 g/mol nih.gov
Appearance Colorless to light-yellow liquid nih.gov
Boiling Point 417 °C wikipedia.org
Melting Point -67.8 °C wikipedia.org
Density 0.922 g/cm³ at 20 °C nih.gov
Flash Point 196 °C wikipedia.org
Viscosity @ 40°C ~8 cSt squarespace.com

Potential in Green Chemistry and Sustainable Chemical Processes

The environmental footprint of chemical production is a growing concern, leading to a shift towards greener and more sustainable manufacturing processes. For a compound like this compound, its potential in green chemistry is intrinsically linked to the sourcing of its raw materials and the efficiency of its synthesis. The following sections delve into the possibilities of deriving its precursors from biomass and employing synthesis methods that minimize waste and maximize atom economy.

A cornerstone of green chemistry is the utilization of renewable feedstocks to replace petrochemicals. The synthesis of this compound can be envisioned as a two-step process: the production of adipic acid and hexanol from bio-based sources, followed by their esterification.

Bio-Based Adipic Acid:

Adipic acid is a crucial dicarboxylic acid primarily used in the production of nylon-6,6. Conventionally, its production relies on petroleum-based feedstocks and involves processes that can generate significant greenhouse gas emissions. However, recent research has focused on developing sustainable routes to adipic acid from various biomass sources.

One promising approach involves the conversion of sugars, such as glucose, which can be derived from non-food lignocellulosic biomass. usda.gov This pathway often utilizes microbial fermentation or a combination of biological and chemical catalysis to transform the sugar into adipic acid. Another innovative route starts from mucic acid, which can be obtained from galactose, and converts it to adipates through a one-step catalytic process. rsc.org Furthermore, lignin, a complex polymer found in plant cell walls and a major byproduct of the paper and biorefinery industries, is being explored as a feedstock for producing adipic acid through microbial conversion. acs.org

Table 1: Potential Bio-Based Feedstocks for Adipic Acid Production
FeedstockDescriptionKey Conversion Approach
GlucoseA simple sugar readily available from starch and cellulose (B213188).Microbial fermentation and chemo-catalytic conversion.
Mucic AcidDerived from galactose, which can be sourced from biomass.One-step conversion over a heterogeneous catalyst. rsc.org
LigninA complex aromatic polymer from plant biomass, often a waste product.Microbial conversion using genetically engineered bacteria. acs.org

Bio-Based Hexanol:

Hexanol is a six-carbon alcohol with various industrial applications. Similar to adipic acid, efforts are underway to produce hexanol from renewable resources. One notable method is the fermentation of syngas (a mixture of carbon monoxide, carbon dioxide, and hydrogen) by acetogenic bacteria like Clostridium carboxidivorans. nih.govfrontiersin.org Syngas itself can be generated from the gasification of biomass. Another approach focuses on the development of novel metabolic pathways in microorganisms to produce 1-hexanol (B41254) directly from biomass-derived sugars. usda.gov Research has also demonstrated the synthesis of 1-hexanol from hexanoic acid, which can be produced through the anaerobic fermentation of biomass such as grape pomace. mdpi.com

Table 2: Potential Bio-Based Feedstocks for Hexanol Production
FeedstockDescriptionKey Conversion Approach
Syngas (from Biomass)A mixture of CO, CO₂, and H₂ produced from biomass gasification.Fermentation using acetogenic bacteria. nih.govfrontiersin.org
Biomass-derived SugarsSugars obtained from the breakdown of lignocellulosic biomass.Development of novel microbial metabolic pathways. usda.gov
Grape PomaceA waste product from winemaking.Anaerobic fermentation to hexanoic acid, followed by hydrogenation to hexanol. mdpi.com

By sourcing both adipic acid and hexanol from these renewable feedstocks, the production of this compound can be integrated into a biorefinery concept, thereby reducing the reliance on fossil fuels and contributing to a more circular economy.

Beyond the use of bio-based feedstocks, the principles of green chemistry also emphasize the importance of the synthesis process itself. Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction by measuring the amount of starting materials that end up in the final product. The esterification of adipic acid with hexanol to form this compound can be optimized to be highly atom-efficient and to minimize waste.

The classic Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is an inherently atom-economical reaction, with water being the only byproduct. masterorganicchemistry.com However, traditional methods often use homogeneous catalysts like sulfuric acid, which can be corrosive and difficult to separate from the product, leading to waste generation during neutralization and purification steps. google.com

To address these shortcomings, several waste-reducing and more sustainable esterification methodologies have been developed:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, ion-exchange resins, or functionalized silica (B1680970), offers significant advantages. mdpi.comresearchgate.net These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, simplifying product purification and reducing waste. mdpi.com For instance, a porous phenolsulfonic acid-formaldehyde resin has demonstrated excellent performance in the esterification of fatty acids without the need for a solvent or a water-removal process. organic-chemistry.org

Biocatalysis: Enzymes, particularly lipases, are highly selective and efficient catalysts for esterification reactions. acs.org They operate under mild conditions (lower temperatures and neutral pH), which can reduce energy consumption and minimize side reactions. Immobilized lipases can be used in solvent-free systems, further enhancing the green credentials of the process. acs.org

Process Intensification: Techniques like reactive distillation, where the reaction and separation of products occur in a single unit, can improve the efficiency of esterification. By continuously removing water, the reaction equilibrium is shifted towards the product side, leading to higher conversions and yields. This approach can also reduce energy consumption and capital costs.

Greener Solvents and Reagents: The development of solvent-reagent selection guides for esterification reactions, such as the Steglich esterification, aims to replace hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more sustainable alternatives. rsc.org

Table 3: Comparison of Esterification Methodologies
MethodologyKey AdvantagesRelevance to Green Chemistry
Homogeneous Acid CatalysisOften high reaction rates.Challenges with catalyst separation and waste generation.
Heterogeneous Acid CatalysisEasy catalyst separation and reusability, reduced waste. mdpi.comresearchgate.netHigh atom economy, simplified purification, and catalyst recycling.
Biocatalysis (e.g., Lipases)High selectivity, mild reaction conditions, reduced energy consumption. acs.orgUse of renewable catalysts, biodegradable, and often performed in solvent-free systems.
Reactive DistillationIntegration of reaction and separation, high conversion, energy efficiency.Process intensification, reduced equipment footprint, and energy savings.

By combining the use of bio-based adipic acid and hexanol with these advanced, atom-efficient, and waste-reducing synthesis methodologies, the production of this compound can serve as a model for the implementation of green chemistry principles in the manufacturing of specialty chemicals.

Degradation Pathways and Environmental Chemical Fate of 6 Hexyloxy 6 Oxohexanoate in Abiotic Systems

Chemical Oxidation/Reduction in Environmental Compartments

Chemical oxidation and reduction reactions are also crucial in determining the environmental fate of organic compounds.

In the atmosphere, the primary degradation pathway for volatile and semi-volatile organic compounds is reaction with photochemically generated hydroxyl radicals (•OH). epa.gov If 6-(Hexyloxy)-6-oxohexanoate partitions to the atmosphere, it will be susceptible to oxidation by hydroxyl radicals. The rate of this reaction can be estimated based on its molecular structure. The reaction involves the abstraction of a hydrogen atom from the alkyl chains by the hydroxyl radical, initiating a chain of reactions that ultimately leads to the mineralization of the compound. rsc.org

The estimated atmospheric half-life of this compound due to reaction with hydroxyl radicals is on the order of hours to a few days, making it a relatively rapid degradation process in the air. epa.gov In aqueous environments, hydroxyl radicals can also be generated through various processes, including the photolysis of nitrate (B79036) and DOM, and can contribute to the degradation of dissolved this compound.

Table 2: Estimated Rate Constants for Reaction with Hydroxyl Radicals (Based on Analogous Compounds)

Environmental CompartmentOxidantEstimated Second-Order Rate Constant (cm3 molecule-1 s-1)Estimated Half-Life
Atmosphere•OH1.5 x 10-1116 hours (assuming [•OH] = 2 x 106 molecules cm-3)
Water•OH5 x 109Variable (dependent on •OH concentration)

This table is predictive and based on estimation methods for aliphatic esters.

In anaerobic environments, such as saturated soils, sediments, and groundwater, where oxygen is absent, reductive degradation pathways can become important. For esters, reductive pathways are generally less favorable than in aerobic environments. However, under strongly reducing conditions, the ester group could potentially undergo reduction. This process would be mediated by reduced metal species (e.g., Fe(II)) or other reducing agents present in the anaerobic environment. The likely products of such a reduction would be the corresponding alcohol, hexanol, and an aldehyde or alcohol derived from the adipic acid moiety. The kinetics of such reactions are expected to be very slow and are generally not considered a primary degradation pathway for aliphatic esters unless specific microbial activities are involved.

Sorption and Transport Phenomena in Non-Biological Matrices

The movement and distribution of this compound in the environment are governed by its interactions with various non-biological materials. These interactions, primarily sorption to soil and mineral surfaces, dictate its potential for transport and leaching into groundwater.

The affinity of this compound for soil particles is a critical factor in determining its environmental mobility. This adsorption is influenced by both the mineral components of the soil and, more significantly, the soil organic matter (SOM).

For non-ionic organic compounds like this compound, sorption to SOM is often the dominant process affecting their fate in soil and sediment. nih.gov The aliphatic and aromatic components of SOM provide a non-polar medium into which hydrophobic compounds can partition. usda.gov Long-chain aliphatic esters, which are structurally analogous to this compound, are known to interact with the organic fractions of soil. mdpi.com The strength of this interaction is generally correlated with the compound's hydrophobicity; more hydrophobic compounds tend to sorb more strongly to SOM.

The extent of adsorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which relates the distribution of a chemical between organic carbon in soil or sediment and water. While specific Koc values for this compound are not available, it is expected that its relatively long alkyl chain would result in a moderate to high Koc value, indicating a tendency to associate with soil organic matter.

Table 1: Expected Sorption Behavior of this compound Based on Structural Analogues

Interacting MatrixPrimary Interaction MechanismExpected Sorption StrengthInfluencing Factors
Soil Organic Matter (SOM)Hydrophobic partitioningModerate to HighOrganic carbon content of the soil, hydrophobicity of the compound
Mineral Surfaces (e.g., clays)Surface complexation, van der Waals forcesLow to ModerateType of mineral, pH, ionic strength

The potential for this compound to leach through the soil profile and into groundwater is inversely related to its sorption affinity. Compounds that are strongly adsorbed to soil particles are less likely to be transported with percolating water.

Given the expected moderate to high sorption of this compound to soil organic matter, its leaching potential is anticipated to be limited in soils with significant organic content. However, in soils with low organic matter, such as sandy soils, the potential for leaching would be higher. Adipate (B1204190) plasticizers, which are structurally similar, have been identified as potential drinking water contaminants, suggesting that under certain conditions, these types of compounds can be mobile in the subsurface. epa.gov

The degradation of this compound can also influence its leaching potential. The primary degradation pathway for esters is hydrolysis, which would break the compound down into adipic acid and hexanol. These degradation products will have different sorption and transport properties than the parent compound.

Several factors can influence the leaching of this compound:

Soil Type: Soils with higher organic matter and clay content will retard the movement of the compound more effectively than sandy soils.

Rainfall and Irrigation: Higher rates of water infiltration will increase the potential for leaching.

pH: Soil pH can influence the surface charge of minerals and the state of ionizable functional groups in soil organic matter, which can affect sorption. nih.gov

Analytical Methodologies for Environmental Monitoring of Chemical Degradation Products

The detection and quantification of this compound and its degradation products in environmental samples like soil and water require sensitive and specific analytical methods. While no methods are specifically validated for this compound, standard techniques used for similar compounds like dialkyl adipates and phthalates are applicable. cdc.govnih.gov

The primary analytical techniques for the determination of these types of semi-volatile organic compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.com

Gas Chromatography (GC): GC is a widely used technique for separating and analyzing compounds that can be vaporized without decomposition. For the analysis of this compound, GC would likely be coupled with a mass spectrometer (MS) for definitive identification and quantification. mdpi.comnih.gov Other detectors that could be used include the flame ionization detector (FID) and the electron capture detector (ECD), although these are less specific than MS. bezpecnostpotravin.cz

Sample preparation for GC analysis typically involves extraction from the environmental matrix using an organic solvent, followed by a clean-up step to remove interfering substances. Common extraction techniques include liquid-liquid extraction (LLE) for water samples and soxhlet or ultrasonic extraction for soil and sediment samples. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound, particularly for its degradation products which may be more polar and less volatile. mdpi.com HPLC is often coupled with ultraviolet (UV) or mass spectrometric detectors. cdc.gov

Table 2: Common Analytical Techniques for the Determination of Aliphatic Esters in Environmental Samples

Analytical TechniqueDetectorSample PreparationTypical Detection Limits
Gas Chromatography (GC)Mass Spectrometry (MS)Liquid-liquid extraction, Solid-phase extraction (SPE), Soxhlet extractionLow to sub µg/L
Gas Chromatography (GC)Flame Ionization Detector (FID)Liquid-liquid extraction, Solid-phase extraction (SPE), Soxhlet extractionµg/L range
High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Liquid-liquid extraction, Solid-phase extraction (SPE)Low to sub µg/L
High-Performance Liquid Chromatography (HPLC)Ultraviolet (UV) DetectorLiquid-liquid extraction, Solid-phase extraction (SPE)µg/L range

Rigorous quality control measures are essential during the analysis of such compounds to avoid contamination, as plasticizers are common laboratory contaminants. cdc.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(hexyloxy)-6-oxohexanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of 6-oxohexanoic acid with hexanol under acid catalysis (e.g., sulfuric acid or HCl). Refluxing in solvents like toluene improves esterification efficiency . Key parameters include molar ratios (acid:alcohol ~1:1.2), temperature (80–110°C), and catalyst concentration (1–5% w/w). Post-reaction purification via fractional distillation or column chromatography is critical to isolate high-purity products (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar esters?

  • Methodological Answer :

  • ¹H NMR : The hexyloxy group shows a triplet at δ ~3.6 ppm (OCH₂), while the keto group (C=O) absence of adjacent protons distinguishes it from aldehydes.
  • IR : A strong carbonyl stretch at ~1740 cm⁻¹ (ester C=O) and a weaker peak at ~1710 cm⁻¹ (keto C=O) confirm functionality .
  • MS : Molecular ion peaks at m/z ~216 (C₁₂H₂₀O₄) and fragmentation patterns (e.g., loss of hexyloxy group) aid identification .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility tests in polar (water, ethanol) and nonpolar solvents (hexane, DCM) reveal limited aqueous solubility (<0.1 mg/mL) but high solubility in DCM (>50 mg/mL). Stability studies (pH 3–10, 25–60°C) show decomposition at pH >8 (ester hydrolysis) and temperatures >50°C . Use buffered solutions (pH 5–7) and cold storage (4°C) to enhance stability.

Advanced Research Questions

Q. How does the hexyloxy group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions compared to shorter-chain analogs?

  • Methodological Answer : The hexyloxy group’s hydrophobicity reduces polar interactions, slowing nucleophilic attacks (e.g., by amines) in aqueous media. Kinetic studies using pseudo-first-order conditions (excess nucleophile) show rate constants (k) 2–3x lower than methyl/ethyl analogs. Oxidation with KMnO₄ yields 6-oxohexanoic acid, but steric hindrance from the hexyl chain reduces conversion efficiency by ~15% .

Q. What enzymatic pathways degrade this compound, and how can these inform biodegradation studies?

  • Methodological Answer : Enzymes like 6-oxohexanoate dehydrogenase (EC 1.2.1.63) catalyze NADP⁺-dependent oxidation to adipate. In vitro assays (pH 7.4, 37°C) with recombinant enzyme show Km values of ~0.8 mM for the substrate. LC-MS tracking of NADPH production (λ = 340 nm) quantifies degradation rates . Metabolite profiling identifies intermediates like 6-hydroxyhexanoate, suggesting β-oxidation pathways .

Q. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved through dose-response and mechanistic studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use IC₅₀/EC₅₀ assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) across concentrations (1–100 µM). Nonlinear regression models (e.g., Hill equation) differentiate selective bioactivity thresholds .
  • Mechanistic Probes : Fluorescent probes (e.g., ROS sensors) or enzyme inhibition assays (e.g., COX-2) clarify whether bioactivity stems from redox activity or specific target binding .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible in vivo studies?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : In-line FTIR monitors esterification progress, ensuring consistent conversion (>90%).
  • Quality Control : HPLC purity checks (C18 column, acetonitrile/water gradient) and Karl Fischer titration (<0.1% moisture) reduce variability .
  • Statistical DoE : Factorial designs (e.g., varying catalyst concentration and time) optimize reproducibility .

Methodological Considerations

  • Data Contradiction Analysis : Use principal component analysis (PCA) to identify outliers in spectral or reactivity datasets. For example, unexpected NMR shifts may indicate trace solvent residues .
  • Experimental Design : For bioactivity studies, include positive controls (e.g., known enzyme inhibitors) and blinded sample processing to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.